molecular formula C23H29N3O5S B11168003 1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11168003
M. Wt: 459.6 g/mol
InChI Key: SNNMRMGGLQROBK-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a furan ring, a piperidine ring, and a sulfonyl group

Preparation Methods

The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Furan-2-Carbonyl Intermediate: This step involves the preparation of the furan-2-carbonyl chloride from furan-2-carboxylic acid using thionyl chloride.

    Coupling with Piperidine Derivative: The furan-2-carbonyl chloride is then reacted with a piperidine derivative to form the intermediate compound.

    Introduction of the Sulfonyl Group: The intermediate is further reacted with 4-(4-methylpiperidin-1-yl)sulfonyl chloride under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic intermediates.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry for their pharmacological properties.

    Furan Derivatives: Compounds containing the furan ring, which are known for their reactivity and use in organic synthesis.

    Sulfonyl Derivatives: Compounds containing the sulfonyl group, which are important in the development of pharmaceuticals and agrochemicals.

The uniqueness of 1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O5S/c1-17-8-14-26(15-9-17)32(29,30)20-6-4-19(5-7-20)24-22(27)18-10-12-25(13-11-18)23(28)21-3-2-16-31-21/h2-7,16-18H,8-15H2,1H3,(H,24,27)

InChI Key

SNNMRMGGLQROBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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